Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI)
Description
Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI) (CAS: 313251-71-7) is a benzothiazole-derived amide with the molecular formula C₁₁H₁₂N₂OS and a molecular weight of 220.29 g/mol . The compound features a propanamide chain (-CH₂-CH₂-CONH-) attached to the 2-position of a benzothiazole ring substituted with a methyl group at the 4-position. Benzothiazoles are heterocyclic aromatic systems known for their diverse biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties . This compound’s structural framework makes it a candidate for agrochemical and pharmaceutical research, though specific applications require further validation.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-3-9(14)12-11-13-10-7(2)5-4-6-8(10)15-11/h4-6H,3H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUFVSRXJGHXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(C=CC=C2S1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI) typically involves the reaction of 4-methyl-2-aminobenzothiazole with propanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI) may involve large-scale synthesis using automated reactors and continuous flow processes . The reaction conditions are optimized to ensure high yield and purity of the product . The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and distillation may be employed to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions: Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI) undergoes various chemical
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole-Amide Family
The following table summarizes key structural and physicochemical properties of Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI) and related compounds:
*Estimated based on structural similarity to analogues.
Key Observations:
Substituent Effects :
- The 4-methyl group in the parent compound enhances lipophilicity (XLogP3 ~2.5) compared to polar derivatives like the 4-hydroxy variant (XLogP3 1.6) .
- Fluorine substitution (CAS 368873-12-5) increases XLogP3 to ~3.0, suggesting improved membrane permeability .
- Cyclic carboxamides (e.g., cyclopentane) exhibit higher molecular weights and reduced polarity (lower topological PSA) due to bulky substituents .
Hydrogen Bonding: Compounds with hydroxyl groups (e.g., CAS 67002-75-9) have higher hydrogen bond donor/acceptor counts, enhancing solubility in polar solvents .
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